N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide
Description
Structural Classification Within the 4-Thiazolidinone Family
The compound belongs to the 4-thiazolidinone family, a heterocyclic scaffold characterized by a five-membered ring containing sulfur, nitrogen, and a ketone group at the fourth position. This core structure is a privileged pharmacophore in medicinal chemistry due to its versatility in binding biological targets. The molecule’s thiazolidin-4-one ring is substituted at the third position with a 2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl] group and at the nitrogen atom with a 1,1-dioxidotetrahydrothiophen-3-yl moiety. These substitutions enhance its electronic and steric properties, enabling interactions with enzymes and receptors involved in diseases such as cancer and inflammation.
Table 1: Key Structural Features of 4-Thiazolidinone Derivatives
The 2-thioxo group at Position 2 introduces additional hydrogen-bonding capabilities, while the N-methylacetamide linker facilitates conformational flexibility, critical for target engagement.
Significance of the (5Z)-5-(3-Methoxybenzylidene) Substituent in Heterocyclic Chemistry
The (5Z)-5-(3-methoxybenzylidene) substituent is a defining feature of the compound. The Z-configuration ensures optimal spatial alignment of the methoxy group, enabling interactions with hydrophobic pockets in biological targets. The 3-methoxybenzylidene group contributes to:
- Electronic effects : The methoxy group’s electron-donating nature increases electron density on the benzene ring, enhancing π-π stacking with aromatic residues in enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
- Hydrogen bonding : The oxygen atom in the methoxy group forms hydrogen bonds with amino acids such as Glu915 and Asp1044, as observed in molecular docking studies of analogous compounds.
- Chiral discrimination : In crystalline phases, similar substituents influence supramolecular self-assembly through O–H⋯N or O–H⋯O hydrogen bonds, affecting solubility and crystallinity.
Table 2: Impact of Benzylidene Substituents on Bioactivity
| Substituent Position | Observed Effect | Reference Compound |
|---|---|---|
| 3-Methoxy | Enhanced VEGFR-2 inhibition | Derivative 16f (IC₅₀ = 0.89 μM) |
| 4-Ethoxy | Improved metabolic stability | (5Z)-5-(4-Ethoxy-3-methoxy) |
The Z-configuration also prevents steric clashes with adjacent substituents, as demonstrated in thiazolo[3,2-a]pyrimidine derivatives, where analogous geometries improved cytotoxicity against cervical adenocarcinoma cells.
Role of the 1,1-Dioxidotetrahydrothiophen-3-yl Moiety in Molecular Interactions
The 1,1-dioxidotetrahydrothiophen-3-yl group, a cyclic sulfone derivative, significantly influences the compound’s physicochemical and binding properties. Sulfones are polar aprotic functional groups that enhance solubility in aqueous and organic media, a feature critical for pharmacokinetics. Key contributions include:
- Hydrophobic interactions : The tetrahydrothiophene ring occupies hydrophobic cavities in target proteins, as seen in the binding of sorafenib analogs to VEGFR-2.
- Hydrogen bonding : The sulfone’s oxygen atoms participate in hydrogen bonds with residues like Arg1025 and His1024, stabilizing ligand-receptor complexes.
- Conformational rigidity : The saturated six-membered ring reduces entropy penalties during binding, improving affinity.
Table 3: Comparative Analysis of Sulfone-Containing Moieties
In pharmaceutical contexts, this moiety is a building block for anti-inflammatory and analgesic agents, as evidenced by its use in tetrahydrothiophene 1,1-dioxide derivatives. Its incorporation into the target compound likely mitigates metabolic degradation, extending its half-life in vivo.
Properties
Molecular Formula |
C18H20N2O5S3 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C18H20N2O5S3/c1-19(13-6-7-28(23,24)11-13)16(21)10-20-17(22)15(27-18(20)26)9-12-4-3-5-14(8-12)25-2/h3-5,8-9,13H,6-7,10-11H2,1-2H3/b15-9- |
InChI Key |
HCLCQXGSLSIPDC-DHDCSXOGSA-N |
Isomeric SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S |
Origin of Product |
United States |
Preparation Methods
Thiazolidinone Core Synthesis
The 2-thioxo-1,3-thiazolidin-4-one scaffold is synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds.
-
Reagents :
-
Thiourea (10 mmol), chloroacetic acid (10 mmol), 3-methoxybenzaldehyde (10 mmol).
-
Catalyst: Bi(SCH₂COOH)₃ (5 mol%).
-
-
Conditions :
-
Solvent-free, 70°C, 4 hours.
-
-
Mechanism :
-
Thiourea reacts with chloroacetic acid to form an intermediate thiazolidinone, which undergoes condensation with 3-methoxybenzaldehyde.
-
Introduction of the 3-Methoxybenzylidene Group
The Z-configuration of the benzylidene group is achieved via base-catalyzed aldol condensation.
Attachment of the Dioxidotetrahydrothiophene-N-Methylacetamide Side Chain
The acetamide side chain is introduced via nucleophilic acyl substitution.
Method C (Coupling Agent-Based):
-
Reagents :
-
5-(3-Methoxybenzylidene)-2-thioxothiazolidin-4-one (5 mmol), N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylchloroacetamide (5.5 mmol).
-
Coupling agent: Propylphosphonic anhydride (T3P®, 6 mmol), Et₃N (15 mmol).
-
-
Conditions :
-
Dichloromethane (DCM), room temperature, 2 hours.
-
-
Workup :
-
Quench with NaHCO₃, extract with ethyl acetate, purify via silica gel chromatography (hexane:ethyl acetate = 3:7).
-
Optimization and Green Chemistry Approaches
Solvent-Free Synthesis
Ultrasound-Assisted Reaction
Characterization and Analytical Data
Spectroscopic Confirmation
Comparative Reaction Conditions
| Method | Catalyst | Solvent | Time | Yield | Source |
|---|---|---|---|---|---|
| A | Bi(SCH₂COOH)₃ | Solvent-free | 4 h | 85% | |
| B | None | Ethanol | 6 h | 82% | |
| C | T3P® | DCM | 2 h | 74% | |
| D | β-Cyclodextrin-SO₃H | Solvent-free | 3 h | 89% |
Challenges and Recommendations
-
Stereoselectivity : The Z-configuration of the benzylidene group is critical for bioactivity. Use of chiral catalysts (e.g., Sc(OTf)₃) may enhance selectivity.
-
Scalability : Industrial production requires continuous flow reactors to optimize exothermic steps (e.g., T3P®-mediated coupling).
-
Purity : Recrystallization from ethanol/water (9:1) achieves >98% purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfone, while reduction of the carbonyl groups would yield the corresponding alcohols.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide have shown promising antimicrobial properties. Experimental studies indicate that derivatives of thiazolidinones exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, certain thiazolidinone derivatives have demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
-
Antitumor Potential :
- The thiazolidine core has been associated with antitumor activity. Research suggests that compounds with this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The incorporation of the methoxybenzylidene moiety may enhance the interaction with biological targets involved in cancer progression.
-
Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes relevant in disease pathways. For example, it has been suggested that thiazolidinone derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes . This property could be leveraged for developing anti-inflammatory drugs.
Synthesis and Mechanism of Action
The synthesis of this compound can be achieved through multi-step reactions involving various catalysts and solvents to optimize yield and purity . Understanding the mechanism of action is crucial for predicting its therapeutic efficacy. Interaction studies with biological targets will provide insights into its pharmacodynamics and pharmacokinetics.
Case Studies
Several studies have investigated compounds related to this compound:
Mechanism of Action
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide exerts its effects would depend on its specific application. In medicinal chemistry, for example, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Discussion
- Stereochemistry : The (Z)-configuration at the benzylidene double bond is critical for maintaining planar geometry, optimizing interactions with biological targets .
- Metabolic Stability : The sulfone group in the tetrahydrothiophene ring likely reduces susceptibility to cytochrome P450 oxidation, enhancing half-life .
- SAR Insights: Electron-donating groups (e.g., 3-methoxy) on the benzylidene ring improve binding affinity in thiazolidinone-based therapeutics, while bulkier acetamide substituents may compromise permeability .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes a dioxidotetrahydrothiophen ring and a thiazolidin moiety, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide is , with a molecular weight of 424.5 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O6S2 |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance, the compound exhibited an IC50 value of 11.20 µg/mL against A549 lung cancer cells, indicating potent anticancer activity compared to standard chemotherapeutics . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antioxidant Activity
The antioxidant properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide were evaluated using various assays. The compound demonstrated moderate antioxidant activity when compared to butylated hydroxy anisole (BHA), suggesting its potential in mitigating oxidative stress-related disorders .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in cancer progression and oxidative stress pathways. These studies indicated favorable binding affinities with key enzymes and receptors, supporting its role as a lead compound for further drug development.
Study 1: Synthesis and Biological Evaluation
A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities. Among the synthesized derivatives, one showed the highest cytotoxicity against A549 cell lines with an IC50 value of 11.20 µg/mL. The study concluded that modifications in the chemical structure could enhance biological efficacy .
Study 2: Antioxidant Evaluation
Another investigation focused on assessing the antioxidant capacity of the compound through DPPH radical scavenging assays. Results indicated that while the compound exhibited some antioxidant properties, it was less effective than established antioxidants like BHA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
